molecular formula C10H8N4OS2 B2492501 4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine CAS No. 1179479-91-4

4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine

Cat. No.: B2492501
CAS No.: 1179479-91-4
M. Wt: 264.32
InChI Key: ITAOIEORJHUWIC-UHFFFAOYSA-N
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Description

4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H8N4OS2 and its molecular weight is 264.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A variety of novel compounds, including derivatives of 1,3,4-oxadiazole, have been synthesized and characterized, showing the versatility of this chemical structure in creating a wide range of potentially biologically active molecules. For instance, a series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives were synthesized and tested for their anticancer activity against different human cancer cell lines, showing good to moderate activity (Yakantham et al., 2019). Furthermore, compounds derived from 1,3,4-oxadiazole, including 4-amino-1,2,4-triazole derivatives, have been studied theoretically and practically for their biological activities, displaying promising results (Süleymanoğlu et al., 2017).

Antimicrobial and Anticancer Activities

Compounds with the 1,3,4-oxadiazole moiety have exhibited significant biological activities. Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed notable nematocidal activities, suggesting their potential as lead compounds for developing new nematicides (Liu et al., 2022). Additionally, various derivatives synthesized from 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazoles have been evaluated for their anticancer activity, with several compounds demonstrating significant cytotoxicity against different cancer cell lines (Abdo & Kamel, 2015).

Potential Therapeutic Agents

New bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton have been synthesized and evaluated for their therapeutic potential against conditions like Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018). These studies highlight the potential of 1,3,4-oxadiazole derivatives as candidates for developing new therapeutic agents.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some thiophene derivatives can be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS2/c1-5-7(17-10(11)12-5)9-13-8(14-15-9)6-3-2-4-16-6/h2-4H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAOIEORJHUWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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